molecular formula C21H27N5O2 B2599692 1-methyl-3-pentyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-09-9

1-methyl-3-pentyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2599692
CAS RN: 877617-09-9
M. Wt: 381.48
InChI Key: MWZDYHSRSFHGPH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains several functional groups including a pyrimidine ring and a dione group. The “1-methyl-3-pentyl-9-(o-tolyl)” part suggests that there are methyl, pentyl, and o-tolyl groups attached to the pyrimidine ring .


Molecular Structure Analysis

The molecular structure would be based on the pyrimidine ring, which is a six-membered ring with two nitrogen atoms. The 1-methyl, 3-pentyl, and 9-(o-tolyl) groups would be attached to this ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic systems .

Scientific Research Applications

Chemical Properties and Reactions

1-methyl-3-pentyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, a purine derivative, exhibits interesting chemical properties due to its molecular structure. Studies have shown that purine-6,8-diones can be categorized based on their physical properties and functional groups. These compounds undergo ionization and methylation reactions, which are key in understanding their chemical behavior and potential applications (Rahat, Bergmann, & Tamir, 1974). Further methylation studies of similar purine derivatives have been conducted, providing insights into their chemical reactivity (Armarego & Reece, 1976).

Structural and Conformational Analysis

The structural and conformational analysis of purine derivatives is crucial for understanding their biological activity and potential pharmaceutical applications. For example, the synthesis and structural study of 2'-deoxy analogues of xanthine nucleosides, which have a similar purine base, provide valuable information on the conformation and possible biological interactions of these compounds (Bhan & Hosmane, 1992). Additionally, the crystal structure analysis of similar purine derivatives like 7-methyl-8-oxo-7,8-dihydroguanosine monohydrate offers insights into the molecular arrangement and potential binding modes (Larson, Cottam, & Robins, 1989).

Biological and Pharmacological Implications

The biological and pharmacological implications of purine derivatives are vast. For instance, the study of anti-inflammatory activity in similar compounds has revealed their potential in treating inflammation-related conditions (Kaminski, Solomon, Conn, Wong, Chiu, Massa, Siegel, & Watnick, 1989). Understanding the electrochemical oxidation of purine derivatives like 9-methylxanthine provides insights into their metabolic pathways and interactions within biological systems (Cleary, Owens, & Dryhurst, 1981). Additionally, the synthesis and potential anticancer activity of purine-diones and pyridopyrimidine-diones highlight the therapeutic applications of these compounds in oncology (Hayallah, 2017).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, if it’s a pharmaceutical, the mechanism of action would depend on how the compound interacts with biological systems .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has pharmaceutical properties, future research could focus on optimizing its activity and reducing any side effects .

properties

IUPAC Name

1-methyl-9-(2-methylphenyl)-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-4-5-8-12-26-19(27)17-18(23(3)21(26)28)22-20-24(13-9-14-25(17)20)16-11-7-6-10-15(16)2/h6-7,10-11H,4-5,8-9,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZDYHSRSFHGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=CC=C4C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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